N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide, also known as DNTT, is a compound with potential applications in scientific research. It is a member of the thiophene family of compounds and has been studied for its mechanism of action and potential biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Characterization
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide is involved in various complex synthetic processes. For instance, compounds similar in structure have been synthesized through techniques like radical arylation, Knoevenagel reaction, and reductive cyclization, demonstrating the diverse synthetic routes that can be employed to produce such compounds (Crich & Rumthao, 2004), (Havaldar, Bhise, & Burudkar, 2004), (Bhaskar, Kumar, Hanumanthappa, & Banakara Vijaykumar, 2019).
Structural and Spectroscopic Analysis
The structural elucidation and characterization of these compounds often involve advanced spectroscopic techniques and elemental analyses, ensuring precise understanding of their chemical properties (Pandey et al., 2019), (Fatima et al., 2021).
Biological and Medicinal Research
Antipathogenic and Antimicrobial Activities
Compounds bearing structural resemblance have been noted for their significant antipathogenic and antimicrobial activities. For instance, derivatives have shown promising activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011), (Bhandari & Gaonkar, 2016).
Cytotoxicity and Drug-DNA Binding Studies
Studies have also explored the cytotoxicity of related compounds against various cancer cell lines, and some have shown promising inhibitory activity, indicating potential therapeutic applications. The drug-DNA binding studies of these compounds reveal their interaction mechanisms, which are crucial for drug design (Pandey et al., 2019), (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
Apart from biological applications, similar compounds have been reported to exhibit corrosion inhibition properties, particularly in acidic environments, which is valuable in industrial settings (Pandey, Singh, Verma, & Ebenso, 2017).
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-14(12(19)8-13(16)20)21-18(23)17-15(6-7-28-17)27-11-4-2-10(3-5-11)22(24)25/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRSXPMYVWKKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.